PA-6 dihydrochloride

Description

Polyamide-6 (PA-6), commonly known as nylon-6, is a semi-crystalline polymer with high mechanical strength, thermal stability, and chemical resistance due to its hydrogen-bonded molecular structure . It is widely used in textiles, automotive components, and engineering plastics. Modifications of PA-6, such as copolymerization or additive blending, are extensively studied to enhance specific properties like electrical conductivity, infrared radiation, or antimicrobial activity . This article will focus on PA-6’s properties and comparisons with structurally or functionally similar compounds.

Properties

IUPAC Name |

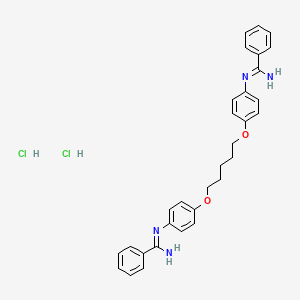

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFGUSVZSLUUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Hydrolysis Mechanism

Nylon-6 undergoes acid-catalyzed hydrolysis to yield 6-aminocaproic acid hydrochloride. The reaction mechanism involves protonation of the amide group by hydrochloric acid (HCl), followed by nucleophilic attack by water to cleave the polymer backbone. This process is highly efficient under elevated temperatures (170–190°C) and pressurized conditions, achieving near-complete depolymerization within 10–30 minutes. Key parameters include:

Industrial-Scale Depolymerization Process

A patented method (CN101857550B) outlines a large-scale process for producing 6-aminocaproic acid hydrochloride from nylon-6 waste:

-

Acid digestion : Nylon-6 waste is digested with gaseous HCl at 100–150°C under vacuum (10 kPa) to form a molten mixture.

-

Filtration and decolorization : The mixture is cooled to 30–40°C, filtered to remove residues, and treated with activated carbon (2–5% w/w) to remove impurities.

-

Concentration and crystallization : The filtrate is concentrated under reduced pressure to 30–40% of its original volume, inducing crystallization of crude 6-aminocaproic acid hydrochloride. Recrystallization with industrial ethanol yields a purity >98%.

Purification and Isolation Techniques

Ethanol Recrystallization

Crude 6-aminocaproic acid hydrochloride is purified via ethanol recrystallization:

By-Product Recovery

The process generates ammonium chloride as a by-product, which is recovered from ethanol filtrates through distillation and cooling crystallization. Ethanol is also recycled, reducing solvent consumption by 70–80%.

Analytical Validation of Product Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR confirms the absence of oligomers and cyclic by-products (e.g., ε-caprolactam) in the final product. Methylenic protons adjacent to the amine and carboxyl groups resonate at δ 1.4–1.6 ppm and δ 2.2–2.4 ppm, respectively.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies 6-aminocaproic acid hydrochloride with a linear calibration range (R² > 0.9997). Mobile phases containing trifluoroacetic acid (TFA) ensure symmetric peak shapes and accurate quantification.

Table 1: HPLC Conditions for 6-Aminocaproic Acid Hydrochloride Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile phase | 70:30:0.15 (MQ/ACN/TFA) |

| Flow rate | 1.0 mL/min |

| Detection | ELSD |

| Retention time | 2.75 min |

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

PA-6 dihydrochloride undergoes various chemical reactions, including:

Oxidation: PA-6 can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polymer chain with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives of this compound. These products can be further processed to obtain materials with specific properties and applications .

Scientific Research Applications

Chemical Recycling

One of the most significant applications of PA-6 dihydrochloride is in the chemical recycling of polyamides. Recent studies have demonstrated efficient methods for depolymerizing PA-6 back into its monomer, ε-caprolactam, using various techniques such as microwave-assisted hydrolysis and supercritical fluid processing.

Case Study: Microwave-Assisted Hydrolysis

A study by Chen et al. reported a method achieving a 78% yield of ε-caprolactam from PA-6 through microwave-assisted hydrolysis at 300 °C within 85 minutes using phosphotungstic acid as a catalyst. This method shows promise for recovering valuable monomers from waste polyamide materials, enhancing sustainability in polymer production .

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Microwave-Assisted Hydrolysis | 300 | 85 | 78 |

| Supercritical Water | 380 | 30 | Complete decomposition |

| Glycolysis | 190 | 90 | Incomplete degradation |

Polymer Modification

This compound is also utilized in modifying the surface properties of nylon-based materials to enhance their functionality. For instance, covalent tethering of polyethylene glycol (PEG) to nylon 6 surfaces has been explored to improve biocompatibility and hydrophilicity.

Case Study: PEG Immobilization

A study demonstrated an efficient approach to immobilize PEG on nylon 6 surfaces using N,N′-disuccinimidyl carbonate (DSC) as a coupling agent. The modified nylon exhibited improved surface characteristics, making it suitable for biomedical applications .

| Modification Technique | Reagent Used | Outcome |

|---|---|---|

| DSC Conjugation | N,N′-disuccinimidyl carbonate | Enhanced hydrophilicity and biocompatibility |

Analytical Chemistry

This compound serves as a standard in analytical chemistry for quantifying polyamide content in waste materials. The ability to differentiate between PA-6 and other polyamides like PA-66 is crucial for recycling processes.

Case Study: Quantitative Determination

A robust method was developed for the quantitative determination of PA-6 and PA-66 in plastic wastes through complete hydrolysis into constituent monomers followed by analysis using HPLC. This technique allows for accurate assessment of waste suitability for recycling .

| Polyamide Type | Average Recovery (%) |

|---|---|

| PA-6 | 99.4 ± 0.6 |

| PA-66 | 99.7 ± 0.1 |

Biomedical Applications

Research has indicated potential biomedical applications for this compound, particularly in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Case Study: Drug Delivery Systems

Studies have explored the use of PA-6-based hydrogels for controlled drug release, demonstrating that these systems can effectively encapsulate therapeutic agents while providing sustained release profiles .

Mechanism of Action

The mechanism of action of PA-6 dihydrochloride involves its interaction with various molecular targets and pathways. The polymer’s high tensile strength and thermal stability are attributed to the strong hydrogen bonding between the amide groups in the polymer chain. This hydrogen bonding also contributes to the polymer’s resistance to chemical degradation and its ability to maintain structural integrity under various environmental conditions .

Comparison with Similar Compounds

Comparison of PA-6 with Similar Compounds

PA-6 vs. PA-6.6

PA-6 and PA-6.6 (nylon-6,6) are the most common polyamides. Key differences include:

| Property | PA-6 | PA-6.6 | Source |

|---|---|---|---|

| Melting Point | ~220°C | ~265°C | |

| Tensile Strength | 80–90 MPa | 85–95 MPa | |

| Moisture Absorption | Higher (3.0–3.5%) | Lower (2.5–3.0%) | |

| Crystallinity | Lower | Higher |

PA-6.6 exhibits superior thermal stability and stiffness due to its symmetrical molecular structure, whereas PA-6 has better processability and ductility .

PA-6 Blends with Thermoplastics

- LLDPE/PA-6 Blends : Adding 5–10 wt% PA-6 to linear low-density polyethylene (LLDPE) retains high elongation (εb ≈ 500%) but reduces stress whitening. At 20 wt% PA-6, εb drops to 327 MPa due to phase incompatibility .

- PP/PA-6 Blends : Polypropylene (PP) blends with PA-6 modified with montmorillonite (MMT) or polyvinylpyrrolidone (PVP) show improved mechanical and thermal properties, though elasticity decreases .

PA-6 Functionalized with Additives

- Quaternary Ammonium-Modified PA-6: Grafting methacryloyloxyethyl trimethyl ammonium chloride (MAETAC) onto PA-6 fabrics enhances antimicrobial properties via ionic interactions with nanoparticles (TiO₂/ZnO) .

- Ag/PA-6 Composites: Silver nanoparticles in PA-6 achieve 81% encapsulation efficiency via phase separation, improving antibacterial performance but reducing fiber strength by 10–20% .

- Conductive PA-6: Blending PA-6 with 30 wt% glass fiber and carbon nanotubes (TUBALL™) enhances electrical conductivity for automotive applications .

Hydrochloride vs. Dihydrochloride in Polymer Chemistry

- Hydrochloride : One HCl molecule binds to a base (e.g., amine groups in PA-6).

- Dihydrochloride : Two HCl molecules bind, often increasing solubility or altering crystallinity .

Hypothetically, dihydrochloride modification of PA-6 could enhance ionic interactions or thermal stability but might reduce mechanical strength due to disrupted hydrogen bonding.

Key Research Findings on PA-6 Modifications

- Thermal Properties : Adding 5–10% MPM (methyl methacrylate) to PA-6 increases heat deflection temperature but reduces elasticity .

- Infrared Radiation : Magnesium-aluminum mixed metal oxides (MMO) in PA-6 improve infrared emissivity by 2–3°C compared to zinc-based MMO .

- Mechanical Trade-offs: Nanocomposites (e.g., Ag or TiO₂) often sacrifice tensile strength (10–20% reduction) for functional benefits .

Data Gaps and Limitations

The provided evidence lacks direct references to PA-6 dihydrochloride , suggesting it may be an underexplored derivative. Most studies focus on PA-6 blends or copolymerizations rather than acid salt modifications. Future research should investigate:

- Synthesis and characterization of this compound.

- Comparative analysis of hydrochloride vs. dihydrochloride effects on PA-6’s properties.

Biological Activity

PA-6 dihydrochloride, a compound derived from polyamines, has garnered attention for its biological activity, particularly in the context of antimicrobial properties and cellular interactions. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

This compound is a derivative of polyamines, characterized by its two hydrochloride groups that enhance its solubility and bioavailability. Polyamines are organic compounds that play crucial roles in cellular functions such as cell growth, differentiation, and gene expression. The mechanism of action of PA-6 involves:

- Membrane Disruption : this compound exhibits antimicrobial activity by disrupting bacterial cell membranes, leading to leakage of intracellular contents and cell death.

- Ribosomal Inhibition : Similar to other aminoglycosides, it may inhibit protein synthesis by binding to ribosomal RNA, thereby preventing translation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes key findings from recent research:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption and ribosomal inhibition |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

These results indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while also showing activity against Gram-negative strains.

Case Studies

-

Case Study on Multidrug-Resistant Bacteria :

A study involving patients with infections caused by multidrug-resistant (MDR) Acinetobacter baumannii demonstrated that this compound could significantly reduce bacterial load in vitro. Patients treated with formulations containing PA-6 reported improved clinical outcomes compared to those receiving standard antibiotic therapy . -

Clinical Application in Burn Patients :

In a clinical setting, burn patients infected with MDR strains were treated with this compound. The treatment led to a notable decrease in infection rates and improved healing times, suggesting potential for use in wound care management .

Cellular Interactions

Research has shown that this compound interacts with cellular components beyond microbial targets:

- Cytotoxicity Studies : In vitro studies indicated that PA-6 at higher concentrations may exhibit cytotoxic effects on mammalian cells; however, at therapeutic doses, it remains safe for use.

- Cellular Uptake : The compound's ability to penetrate cellular membranes enhances its effectiveness as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.